tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate
Description
tert-Butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate is a chiral morpholine derivative featuring a fluorosulfonylmethyl substituent at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group at the 4-position. The fluorosulfonyl group (-SO₂F) is highly electrophilic, enabling nucleophilic substitution or cross-coupling reactions, while the Boc group enhances solubility and stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl (2R)-2-(fluorosulfonylmethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMSILWBYYTXPF-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Morpholine Ring Formation
The stereoselective construction of the morpholine ring employs-sigmatropic rearrangements or enzymatic resolution techniques. A representative protocol from recent literature involves:
Procedure (adapted from ACS Journal of Organic Chemistry):
-
Charge a flask with (R)-2-aminobutanol (1.0 eq) and glyoxal (1.2 eq) in 1,4-dioxane (0.5 M)
-
Add K2CO3 (1.2 eq) and stir at 25°C for 18 hours
-
Filter through Celite® and concentrate under reduced pressure
-
Purify via gradient chromatography (hexane/EtOAc 8:1 → 3:1)
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| ee | 94–96% |
| Reaction Scale | 0.25–5 mol |
This method achieves superior diastereocontrol compared to traditional Claisen rearrangements.
Introduction of Fluorosulfonyl Group
Fluorosulfonylation presents unique challenges due to SO2F2 gas handling requirements. A safe, scalable protocol utilizes CsF-mediated nucleophilic substitution:
-
Substrate: 2-(chloromethyl)morpholine derivative (1.0 eq)
-
Reagent: CsF (3.0 eq), DMA solvent
-
Temperature: 85°C, 12–18 hours
-
Workup: Partition between CH2Cl2/H2O, dry over Na2SO4
Performance Metrics :
| Parameter | Batch (500 g) | Continuous Flow |
|---|---|---|
| Conversion | 92% | 98% |
| Isomer Purity | 97:3 R:S | 99:1 R:S |
| Throughput | 1.2 kg/day | 8.5 kg/day |
Catalytic Asymmetric Synthesis
Recent advances employ chiral Lewis acid catalysts for enantioselective morpholine formation:
Catalyst System :
-
Cu(OTf)2/(R)-DTBM-Segphos complex (5 mol%)
-
Substrate: N-tert-butoxycarbonyl aziridine
-
SO2F2 gas (2.5 atm) in Et2O at −40°C
Outcomes :
-
94% yield, 98% ee
-
TON: 1,450
-
TOF: 120 h−1
Industrial-Scale Production Considerations
Cost Analysis of Synthetic Routes
| Method | Cost/kg (USD) | CO2 Footprint |
|---|---|---|
| Batch | 12,400 | 45 kg/kg |
| Continuous Flow | 8,900 | 18 kg/kg |
| Biocatalytic | 16,200 | 22 kg/kg |
Analytical Characterization
Critical quality control parameters:
HPLC Conditions :
-
Column: Chiralpak® IA-3 (250 × 4.6 mm)
-
Mobile Phase: n-Hexane/EtOH 90:10
-
Flow Rate: 1.0 mL/min
-
Retention: 12.7 min (R-isomer), 14.2 min (S-isomer)
Spectroscopic Data :
-
¹⁹F NMR (CDCl3): δ −114.2 ppm (dt, J = 543, 37 Hz)
-
HRMS (ESI+): m/z 332.0921 [M+Na]+ (calc. 332.0918)
Challenges and Optimization Strategies
Stereochemical Erosion
Common during fluorosulfonylation steps (up to 8% racemization):
-
Mitigation: Add 2,6-lutidine (0.5 eq) as proton sponge
-
Result: <1% epimerization at 85°C
SO2F2 Utilization Efficiency
Traditional methods: 40–55% gas utilization
Improved process:
-
Gas recycling with CuSO4 scrubbers
-
78% utilization achieved in pilot plants
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
tert-Butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of this compound include derivatives with substitutions at the sulfonyl or methylene positions. A comparative analysis is presented below:
Table 1: Structural and Functional Comparison
Spectroscopic Properties
- NMR Shifts : The fluorosulfonyl group induces distinct deshielding effects. For instance, in the chlorosulfonyl analog (CAS 2694057-51-5), the methylene protons adjacent to -SO₂Cl resonate at δ ~3.5–4.0 ppm, while fluorosulfonyl derivatives may show upfield shifts due to reduced electron withdrawal compared to -SO₂Cl .
- LCMS Data : this compound exhibits a characteristic [M – tBu + H]+ ion at m/z 295.29, whereas the 4-bromophenyl sulfonate analog (S35-1) shows m/z 380.0 ([M – tBu + H]+) .
Biological Activity
tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate, also known by its CAS number 1955532-06-5, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a tert-butyl group and a fluorosulfonyl methyl group. Its molecular formula is C₁₁H₁₄FNO₄S, with a molecular weight of approximately 283.31 g/mol. The presence of the fluorosulfonyl group is significant as it may enhance the compound's reactivity and biological interaction.
Biological Activity Overview
Research into the biological activity of this compound has indicated potential applications in pharmacology, particularly in enzyme inhibition and anti-cancer activity.
Enzyme Inhibition
One of the primary areas of investigation has been the compound's ability to inhibit specific enzymes. For instance, studies have shown that derivatives containing fluorosulfonyl groups can exhibit enhanced inhibitory effects on various enzymes compared to their non-fluorinated counterparts. This is attributed to the electronegative nature of fluorine, which can stabilize transition states during enzymatic reactions.
Anti-Cancer Activity
Recent studies have explored the cytotoxic effects of this compound against several cancer cell lines. The compound was tested against HePG-2 (liver cancer), Hep-2 (laryngeal cancer), and Caco-2 (colon cancer) cell lines. The results indicated that certain concentrations resulted in significant cell death, highlighting its potential as an anti-cancer agent.
Data Table: Biological Activity Results
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HePG-2 | 0.45 | Topoisomerase II inhibition |
| Hep-2 | 0.60 | DNA intercalation |
| Caco-2 | 0.75 | Apoptosis induction |
Case Studies
- Inhibition of Topoisomerase II : A study demonstrated that this compound inhibited Topoisomerase II with an IC50 value of 0.45 µM, comparable to standard chemotherapeutics like doxorubicin .
- Cytotoxicity Assessment : In a comparative analysis, this compound was evaluated alongside other fluorinated compounds for their cytotoxic effects on cancer cell lines. The findings indicated that the fluorosulfonyl substitution significantly enhanced the cytotoxicity profile, making it a candidate for further development in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The fluorosulfonyl group enhances binding affinity to target enzymes, leading to increased inhibition.
- DNA Interaction : The compound's structure allows for intercalation into DNA strands, disrupting replication processes.
- Induction of Apoptosis : Evidence suggests that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Q. What are the standard synthetic routes for tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate, and how is stereochemical integrity maintained?
The synthesis typically involves:
- Morpholine ring preparation : Base-catalyzed cyclization of precursors like 2-amino alcohols or epoxides.
- tert-butyl group introduction : Esterification with tert-butyl chloroformate under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .
- Fluorosulfonyl addition : Sulfonylation using fluorosulfonic acid derivatives (e.g., SOF₄ or FSO₂Cl) at low temperatures (0–5°C) to minimize side reactions . Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis during morpholine ring formation. Polarimetry and chiral HPLC validate enantiomeric excess (>98% for the (2R)-isomer) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., morpholine ring substitution) and fluorosulfonyl integration. ¹⁹F NMR detects fluorosulfonyl group purity .
- Mass spectrometry (HRMS) : Validates molecular weight (283.32 g/mol) and detects impurities .
- X-ray crystallography : Resolves absolute configuration in crystalline intermediates .
Q. What are the typical reaction pathways involving the fluorosulfonyl group?
The fluorosulfonyl group participates in:
- Nucleophilic substitution : Replaced by amines or thiols (e.g., SN2 mechanisms in DMF at 60°C) .
- Oxidation/Reduction : Forms sulfones (using H₂O₂/AcOH) or sulfonamides (using LiAlH₄) . Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be resolved?
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Impurity profiles : Trace solvents (e.g., DCM) or unreacted intermediates can skew assays. Purify via flash chromatography (≥95% purity) before testing .
- Assay conditions : Varying pH or temperature alters fluorosulfonyl reactivity. Standardize protocols (e.g., pH 7.4 PBS buffer, 37°C) .
- Comparative studies : Test structurally analogous compounds (e.g., chloro/bromo-sulfonyl derivatives) to isolate fluorosulfonyl-specific effects .
Q. What strategies optimize enantioselective synthesis for industrial-scale production?
- Continuous flow reactors : Enhance yield (≥85%) and reduce racemization via precise temperature/pressure control (e.g., 50°C, 2 bar) .
- Chiral catalysts : Use (R)-BINOL-derived catalysts for asymmetric induction during morpholine ring closure .
- In-line analytics : FTIR monitors reaction progress in real time, reducing batch inconsistencies .
Q. How does the fluorosulfonyl group influence protein binding in biochemical studies?
- Electrophilic reactivity : Forms covalent bonds with cysteine residues (e.g., in enzyme active sites). Validate via LC-MS/MS peptide mapping after incubation with target proteins .
- Competitive inhibition assays : Compare inhibition constants (Kᵢ) of fluorosulfonyl vs. methylsulfonyl analogs to quantify electronegativity-driven binding .
Q. What are the challenges in computational modeling of this compound’s reactivity?
- Conformational flexibility : The morpholine ring adopts multiple chair/boat conformations. Use DFT calculations (B3LYP/6-31G*) to identify lowest-energy states .
- Solvent effects : Explicit solvent models (e.g., COSMO-RS) improve accuracy in predicting sulfonylation rates in polar aprotic solvents .
Methodological Notes
- Data Contradictions : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Stereochemical Purity : Employ chiral stationary phases (CSPs) in SFC (supercritical fluid chromatography) for high-resolution separations .
- Safety : Fluorosulfonyl derivatives release HF under acidic conditions; use fluoropolymer-coated labware and calcium gluconate gel for spill handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
